Cobalt(3+);cyclopenta-1,3-diene;hexafluorophosphate
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Overview
Description
Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate: is an organometallic compound with the chemical formula C10H10CoF6P cobaltocenium hexafluorophosphate . This compound is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. It is commonly used as a catalyst and in various chemical reactions due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Cobaltocene: Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate can be synthesized by oxidizing cobaltocene with an oxidizing agent such as ferric chloride (FeCl3) in the presence of hexafluorophosphoric acid (HPF6).
Industrial Production Methods: Industrial production methods for bis(cyclopentadienyl)cobalt(III) hexafluorophosphate are similar to laboratory synthesis but are scaled up to meet commercial demands. The processes involve stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced back to cobaltocene under specific conditions.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride (FeCl3), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetone, dichloromethane, and other organic solvents.
Major Products:
Oxidation Products: Various cobalt complexes depending on the oxidizing agent used.
Reduction Products: Cobaltocene and other cobalt-containing compounds.
Substitution Products: New organometallic complexes with different ligands
Scientific Research Applications
Chemistry:
Electrode Modification: Reactant for modifying organometallic electrode surfaces through cathodic reduction.
Biology and Medicine:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industry:
Mechanism of Action
The mechanism by which bis(cyclopentadienyl)cobalt(III) hexafluorophosphate exerts its effects involves its ability to act as an electron donor or acceptor. This property allows it to participate in redox reactions, facilitating electron transfer processes. The compound can interact with various molecular targets, including organic molecules and metal complexes, through coordination and electron transfer .
Comparison with Similar Compounds
Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate: Similar structure but with methyl groups on the cyclopentadienyl rings.
Bis(cyclopentadienyl)nickel(II): Contains nickel instead of cobalt.
Ferrocenium tetrafluoroborate: Contains iron instead of cobalt and uses tetrafluoroborate as the counterion.
Uniqueness: Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate is unique due to its specific redox properties and its ability to form stable complexes with various ligands. Its use as a cocatalyst in the Heck reaction and its role in electrode modification highlight its versatility and importance in both academic and industrial research .
Properties
Molecular Formula |
C10H10CoF6P |
---|---|
Molecular Weight |
334.08 g/mol |
IUPAC Name |
cobalt(3+);cyclopenta-1,3-diene;hexafluorophosphate |
InChI |
InChI=1S/2C5H5.Co.F6P/c2*1-2-4-5-3-1;;1-7(2,3,4,5)6/h2*1-3H,4H2;;/q2*-1;+3;-1 |
InChI Key |
XQWPTSIDGQMDRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Co+3] |
Origin of Product |
United States |
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